methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
“Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate” is a chemical compound with the CAS Number: 77867-47-1. It has a molecular weight of 155.15 and its IUPAC name is the same as the common name . The compound is solid in physical form .
Physical And Chemical Properties Analysis
The compound is solid in physical form . No additional physical and chemical properties were found in the available literature.Scientific Research Applications
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Organic Chemistry
- Application : The compound 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide .
- Method : The experiment involved a cyclization process under Boc-deprotection conditions .
- Results : The experiment resulted in a high yield and operational simplicity, extending previous observations on the cyclization reactions of similarly functionalized enamines .
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Pharmaceutical Chemistry
- Application : Imidazole, a compound structurally related to pyrrole, is used in the development of new drugs .
- Method : Various synthetic routes are used for imidazole and its derived products .
- Results : Derivatives of imidazole show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
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Pharmaceutical Chemistry
- Application : The compound 3-Methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrrole-1-carbothioamides, which is structurally similar to the compound you mentioned, has been used in the development of new anticancer agents .
- Method : The compound was obtained from the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide .
- Results : The products showed promising binding affinities against the active site of the epidermal growth factor receptor kinase (EGFR). The cytotoxicity of the potent products was examined against the human liver carcinoma cell line (HepG-2) and revealed activities close to Doxorubicin, a standard drug .
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Medicinal Chemistry
- Application : N2O2-coordination-type zinc (II) complexes based on pyrrole-3-carboxamide derivatives are potential hypoglycemic agents .
- Method : The complexes were synthesized and their insulin-mimetic activities were evaluated .
- Results : Four out of the five newly synthesized complexes exhibited higher in vitro insulin-mimetic activities than ZnSO4, a positive control .
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Organic Chemistry
- Application : Synthesis of novel substituted 4H-chromen-1,2,3,4-tetrahydropyrimidine-5-carboxylates as potential anti-mycobacterial and anticancer agents .
- Method : The synthesis involved the reaction of various precursors to form the desired compounds .
- Results : The synthesized compounds showed promising anti-mycobacterial and anticancer activities .
- Organic Chemistry
- Application : The compound 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide .
- Method : The experiment involved a cyclization process under Boc-deprotection conditions .
- Results : The experiment resulted in a high yield and operational simplicity, extending previous observations on the cyclization reactions of similarly functionalized enamines .
Safety And Hazards
properties
IUPAC Name |
methyl 5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-4-5(7(10)11-2)3-6(9)8-4/h3H2,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOWHNMUNHLDDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=O)N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |
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